methyl 2-{4-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
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Overview
Description
Methyl 2-{4-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that belongs to the class of benzodiazepines
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The mechanism of action of these compounds often involves interactions with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a thiophene boronic acid and a halogenated benzodiazepine intermediate.
Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl 2-{4-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of anxiolytic, anticonvulsant, and sedative drugs.
Material Science: The thiophene ring can be utilized in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study the interactions of benzodiazepines with their molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological activities.
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-9,21H,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZLNZWOWKXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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